3-tert-Butyl-3-methoxycyclobut-1-ene
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Overview
Description
3-tert-Butyl-3-methoxycyclobutene: is an organic compound characterized by a cyclobutene ring substituted with a tert-butyl group and a methoxy group at the third carbon. This compound is of interest due to its unique structural features and reactivity, making it a subject of study in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-3-methoxycyclobutene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of tert-butyl-substituted alkenes with methoxy-substituted alkenes in the presence of a catalyst. The reaction conditions often include the use of a strong base such as potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods: While specific industrial production methods for 3-tert-Butyl-3-methoxycyclobutene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butyl-3-methoxycyclobutene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-OH) are employed.
Major Products Formed:
Oxidation: Formation of tert-butyl ketones or aldehydes.
Reduction: Formation of tert-butyl alcohols or alkanes.
Substitution: Formation of tert-butyl-substituted derivatives.
Scientific Research Applications
Chemistry: 3-tert-Butyl-3-methoxycyclobutene is used in studying torquoselectivity in conrotatory ring-opening reactions. Its unique structure allows for the investigation of electronic and steric effects on reaction pathways .
Biology and Medicine: While specific biological and medicinal applications are limited, the compound’s derivatives may serve as intermediates in the synthesis of biologically active molecules .
Industry: In the industrial context, 3-tert-Butyl-3-methoxycyclobutene can be used as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-tert-Butyl-3-methoxycyclobutene in chemical reactions involves the electronic effects of the tert-butyl and methoxy groups. The tert-butyl group, being bulky, influences the steric hindrance, while the methoxy group, being electron-donating, affects the electronic distribution in the molecule. These effects dictate the compound’s reactivity and selectivity in various reactions .
Comparison with Similar Compounds
3-tert-Butylcyclobutene: Lacks the methoxy group, leading to different electronic properties.
3-Methoxycyclobutene: Lacks the tert-butyl group, resulting in less steric hindrance.
3-tert-Butyl-3-methylcyclobutene: Substitutes the methoxy group with a methyl group, altering both steric and electronic effects
Uniqueness: 3-tert-Butyl-3-methoxycyclobutene is unique due to the combination of the bulky tert-butyl group and the electron-donating methoxy group. This combination results in distinct reactivity patterns and selectivity in chemical reactions, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
113747-60-7 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3-tert-butyl-3-methoxycyclobutene |
InChI |
InChI=1S/C9H16O/c1-8(2,3)9(10-4)6-5-7-9/h5-6H,7H2,1-4H3 |
InChI Key |
VSKZHTKMOFHJLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CC=C1)OC |
Origin of Product |
United States |
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